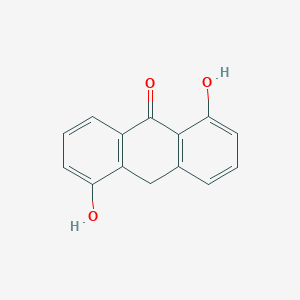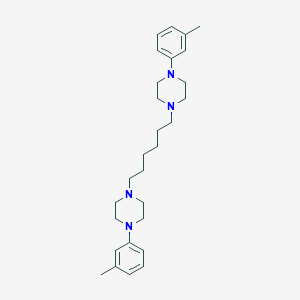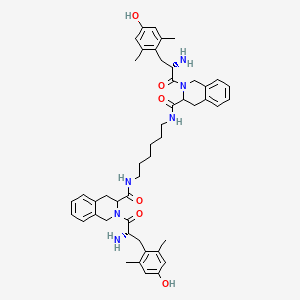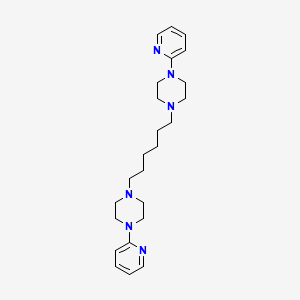
1,6-Bis(4-(pyridin-2-yl)piperazin-1-yl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane is a chemical compound that features two pyridinyl-piperazine groups connected by a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-(pyridin-2-yl)piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the pyridine rings, under suitable reducing conditions.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurological receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-bis(4-(pyrazin-2-yl)piperazin-1-yl)hexane: Similar structure but with pyrazine rings instead of pyridine.
1,6-bis(4-(pyrimidin-2-yl)piperazin-1-yl)hexane: Contains pyrimidine rings instead of pyridine.
Uniqueness
1,6-bis(4-(pyridin-2-yl)piperazin-1-yl)hexane is unique due to its specific combination of pyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H36N6 |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
1-pyridin-2-yl-4-[6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]piperazine |
InChI |
InChI=1S/C24H36N6/c1(7-13-27-15-19-29(20-16-27)23-9-3-5-11-25-23)2-8-14-28-17-21-30(22-18-28)24-10-4-6-12-26-24/h3-6,9-12H,1-2,7-8,13-22H2 |
InChI-Schlüssel |
OSEVIYJKDQCRJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCCCN2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)

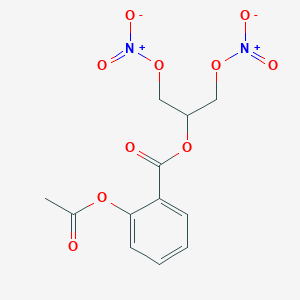

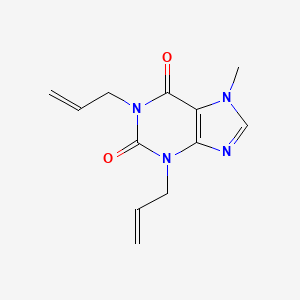
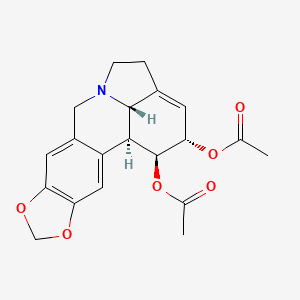
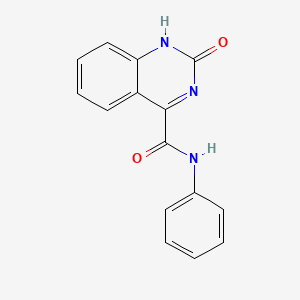
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)

![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
